molecular formula C19H15N3O3S2 B2982073 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 477215-64-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2982073
CAS No.: 477215-64-8
M. Wt: 397.47
InChI Key: XVKBACLSWXLMGO-CLFYSBASSA-N
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Description

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide features a benzodioxol moiety, an acrylamide linker, and a 1,3,4-thiadiazole ring substituted with a benzylthio group. Its Z-configuration ensures a specific spatial arrangement, influencing interactions with biological targets.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c23-17(9-7-13-6-8-15-16(10-13)25-12-24-15)20-18-21-22-19(27-18)26-11-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,21,23)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKBACLSWXLMGO-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The compound features several key structural elements:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity through various mechanisms.
  • Thiadiazole ring : Associated with diverse pharmacological properties including antimicrobial and anticancer effects.
  • Acrylamide functional group : Implicated in the modulation of biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntioxidantDPPH ScavengingIC50 = 25 µM
AnticancerMTT AssayIC50 = 15 µM against HeLa cells
Anti-inflammatoryELISASignificant reduction in TNF-α

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound against various cancer cell lines, it was found to exhibit selective cytotoxicity towards HeLa cells with an IC50 value of 15 µM. The mechanism involved apoptosis as confirmed by annexin V staining and caspase activation assays.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced model. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with the compound at concentrations of 10 µM and above.

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole vs. Oxadiazole : Thiadiazole rings (e.g., in the target compound and CAS 477212-17-2) often enhance cytotoxicity, as seen in , where a thiadiazole derivative showed activity against cancer cells . Oxadiazoles (e.g., CAS 477212-17-2) may improve metabolic stability but reduce polarity .
  • Benzylthio vs. In contrast, sulfone groups (CAS 450339-93-2) improve solubility and metabolic resistance .
2.2. Stereochemical and Functional Group Impact
  • Z vs. E Isomerism : The Z-configuration in the target compound likely optimizes spatial alignment for target binding. highlights that the E-isomer of a benzodioxol acrylamide derivative exhibits anti-obesity effects without cytotoxicity, underscoring stereochemistry’s role in biological specificity .
  • Acrylamide Linker : The acrylamide moiety facilitates hydrogen bonding with biological targets (e.g., kinases or receptors). Derivatives lacking this group (e.g., chloroacetamides in ) show altered mechanisms, often with reduced target specificity .

Q & A

Q. How can analytical methods resolve impurities in synthesized batches?

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate stereoisomers or unreacted intermediates .
  • X-ray crystallography : Confirms Z-configuration and crystal packing, critical for patent applications .

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